molecular formula C20H40OSn B14209881 Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane CAS No. 831170-15-1

Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane

Cat. No.: B14209881
CAS No.: 831170-15-1
M. Wt: 415.2 g/mol
InChI Key: ZLNJPWMIITVTFR-UHFFFAOYSA-M
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Description

Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an oxy-substituted cycloheptene ring. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-methylcyclohept-1-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of tin oxides and other oxidized products.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Tin oxides, oxidized organic fragments.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.

    Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane involves its ability to form stable carbon-tin bonds, which are crucial in various organic transformations. The compound can act as a radical initiator, facilitating radical reactions such as polymerization and cross-coupling. Its molecular targets include organic substrates with reactive functional groups, and it operates through pathways involving radical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

    Tributyltin chloride: Commonly used in the synthesis of other organotin compounds.

    Tributyltin acetate: Utilized as a catalyst in organic reactions.

Uniqueness

Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its oxy-substituted cycloheptene ring provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.

Properties

CAS No.

831170-15-1

Molecular Formula

C20H40OSn

Molecular Weight

415.2 g/mol

IUPAC Name

tributyl-(2-methylcyclohepten-1-yl)oxystannane

InChI

InChI=1S/C8H14O.3C4H9.Sn/c1-7-5-3-2-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ZLNJPWMIITVTFR-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(CCCCC1)C

Origin of Product

United States

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